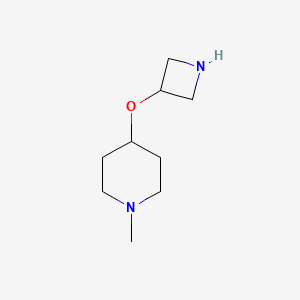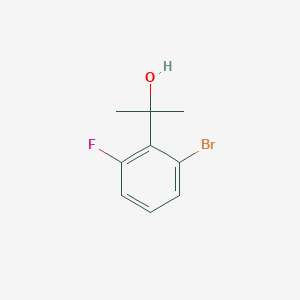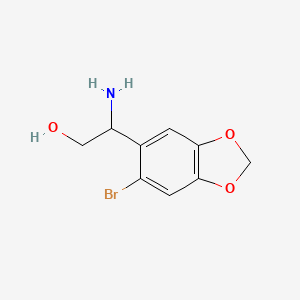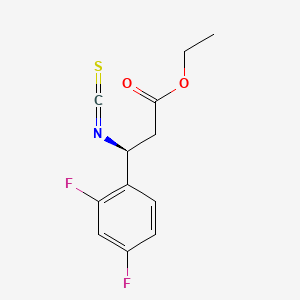
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is a synthetic organic compound characterized by the presence of a difluorophenyl group and an isothiocyanate functional group
Métodos De Preparación
The synthesis of ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 3-aminopropanoate and 2,4-difluorophenyl isothiocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate has several scientific research applications, including:
Biology: It is employed in biochemical studies to investigate the interactions of isothiocyanate-containing compounds with biological macromolecules.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, affecting various cellular pathways and processes.
Comparación Con Compuestos Similares
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate can be compared with other similar compounds, such as:
Ethyl (3S)-3-(2,4-difluorophenyl)-3-thiocyanatopropanoate: This compound has a thiocyanate group instead of an isothiocyanate group, leading to different reactivity and applications.
Ethyl (3S)-3-(2,4-difluorophenyl)-3-cyanopropanoate:
Ethyl (3S)-3-(2,4-difluorophenyl)-3-aminopropanoate: This compound contains an amino group, which significantly alters its reactivity and biological activity compared to the isothiocyanate derivative.
Propiedades
Fórmula molecular |
C12H11F2NO2S |
|---|---|
Peso molecular |
271.28 g/mol |
Nombre IUPAC |
ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate |
InChI |
InChI=1S/C12H11F2NO2S/c1-2-17-12(16)6-11(15-7-18)9-4-3-8(13)5-10(9)14/h3-5,11H,2,6H2,1H3/t11-/m0/s1 |
Clave InChI |
NHSSEOHCROFICA-NSHDSACASA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N=C=S |
SMILES canónico |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)


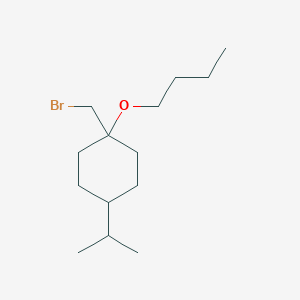

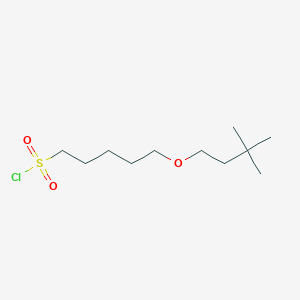
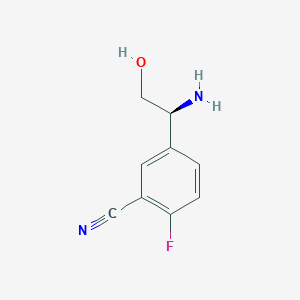
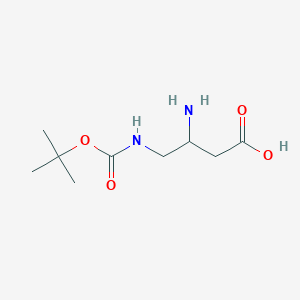
![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)


